molecular formula C18H21N5O2 B258496 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Numéro de catalogue B258496
Poids moléculaire: 339.4 g/mol
Clé InChI: BKJYWBCBMXQAAQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, also known as A-77636, is a potent and selective agonist of the dopamine D1 receptor. This molecule has shown promising results in preclinical studies as a potential treatment for various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

Mécanisme D'action

8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione acts as a selective agonist of the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and cognition. By activating this receptor, 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can increase the release of dopamine in certain regions of the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to increase the release of dopamine in the striatum, a brain region involved in motor function and reward. This leads to improvements in motor function and a reduction in drug-seeking behavior. Additionally, 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to improve cognitive function in animal models of schizophrenia, possibly through its effects on the prefrontal cortex.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its selectivity for the dopamine D1 receptor, which allows for more precise investigation of the receptor's role in various physiological processes. However, one limitation is that 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione's effects may be influenced by other neurotransmitter systems, which can complicate interpretation of results.

Orientations Futures

There are several potential future directions for research on 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, further investigation into the mechanisms underlying 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione's effects on cognitive function could lead to the development of new treatments for cognitive deficits in various disorders. Finally, the development of more selective agonists of the dopamine D1 receptor could lead to the discovery of even more effective treatments for these disorders.

Méthodes De Synthèse

The synthesis of 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the reaction of 2,6-diaminopurine with allyl isocyanate, followed by N-alkylation with 2-phenylethyl bromide. The resulting intermediate is then cyclized to form the final product.

Applications De Recherche Scientifique

8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione has been extensively studied in preclinical models, and its potential therapeutic applications have been investigated. For example, studies have shown that 8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can improve motor function in animal models of Parkinson's disease, reduce drug-seeking behavior in animal models of addiction, and improve cognitive function in animal models of schizophrenia.

Propriétés

Nom du produit

8-(allylamino)-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Formule moléculaire

C18H21N5O2

Poids moléculaire

339.4 g/mol

Nom IUPAC

1,3-dimethyl-7-(2-phenylethyl)-8-(prop-2-enylamino)purine-2,6-dione

InChI

InChI=1S/C18H21N5O2/c1-4-11-19-17-20-15-14(16(24)22(3)18(25)21(15)2)23(17)12-10-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3,(H,19,20)

Clé InChI

BKJYWBCBMXQAAQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CCC3=CC=CC=C3

SMILES canonique

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CCC3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.